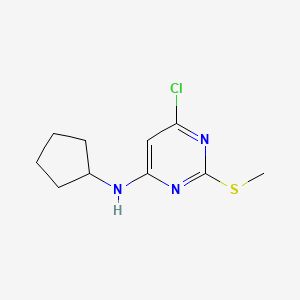

6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine

説明

Chemical Structure and Synthesis

6-Chloro-N-cyclopentyl-2-(methylthio)pyrimidin-4-amine is a pyrimidine derivative featuring:

- A chlorine atom at position 4.

- A cyclopentylamine group at position 4.

- A methylthio (-SCH₃) substituent at position 2.

The synthesis of such compounds typically involves nucleophilic substitution reactions. For example, describes a general procedure where 4,6-dichloro-2-(methylthio)pyrimidine reacts with amines (e.g., cyclopentylamine) under basic conditions (NaHMDS in THF) to yield the target compound . Characterization via ¹H/¹³C NMR and mass spectrometry confirms structural integrity .

特性

分子式 |

C10H14ClN3S |

|---|---|

分子量 |

243.76 g/mol |

IUPAC名 |

6-chloro-N-cyclopentyl-2-methylsulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C10H14ClN3S/c1-15-10-13-8(11)6-9(14-10)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,12,13,14) |

InChIキー |

FQDIKJLXIHJUQS-UHFFFAOYSA-N |

正規SMILES |

CSC1=NC(=CC(=N1)Cl)NC2CCCC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine typically involves multiple steps. One common method starts with 2-(methylthio)pyrimidin-4-(3H)-one. The synthetic route includes:

- A one-pot, two-step method involving the Heck reaction and ring closure sequence.

Nucleophilic substitution: by thionyl chloride.

Bromination: .

Nucleophilic substitution: by cyclopentylamine.

Oxidation: and .

Cross-coupling reaction: .

Heck reaction: .

Aqueous workup: to afford the final product

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. They often use inexpensive raw materials and reagents, and involve readily controllable reaction conditions to minimize environmental hazards .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 6 is highly reactive toward nucleophilic substitution (SNAr), making it a key site for functionalization:

*Yields extrapolated from analogous pyrimidine reactions in cited literature.

The cyclopentylamine group at position 4 stabilizes the pyrimidine ring through steric and electronic effects, directing substitution primarily to position 6 .

Electrophilic Reactions and Oxidation of Methylthio Group

The methylthio (-SMe) group undergoes electrophilic reactions and oxidation:

Oxidation Pathways

-

Sulfoxide formation : NBS (2.2 eq.), MeCN/H₂O, RT, 8 h → 2-(methylsulfinyl) derivatives .

-

Sulfone formation : H₂O₂ (30%), AcOH, 70°C → 2-(methylsulfonyl) derivatives (not directly reported but inferred from analogs ).

Electrophilic Aromatic Substitution

Limited due to electron-deficient pyrimidine ring, but iodination at position 5 has been achieved using NIS (N-iodosuccinimide) in DMF.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings:

Comparative Reactivity with Structural Analogs

Key differences in reactivity relative to analogs:

科学的研究の応用

Medicinal Chemistry Applications

1. Drug Development:

6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine has shown promise as a lead compound for developing new pharmaceuticals targeting specific biological pathways. Its structural characteristics suggest it may inhibit certain enzymes or receptors involved in cancer or infectious diseases.

2. Enzyme Inhibition:

Preliminary studies indicate that this compound may exhibit inhibitory effects on specific enzymes, potentially impacting pathways involved in cell signaling and proliferation. This makes it a candidate for further exploration in cancer therapeutics and treatments for other diseases .

3. Synthesis and Derivatization:

The compound can undergo several chemical transformations, allowing for the introduction of various substituents that can enhance its properties. This versatility makes it suitable for synthesizing more complex organic molecules with improved biological activities .

Research has indicated that this compound interacts with biological targets such as proteins or nucleic acids. Interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics, particularly how it binds to specific targets compared to non-halogenated analogs.

Study 2: Mechanism of Action

Further investigations into the mechanism of action are necessary to elucidate how this compound affects cellular processes. Studies focusing on binding affinity to specific receptors could provide insights into its therapeutic potential .

作用機序

6-クロロ-N-シクロペンチル-2-(メチルチオ)ピリミジン-4-アミンの作用機序は、特定の分子標的や経路との相互作用を伴います。たとえば、特定の酵素や受容体を阻害し、細胞プロセスを変化させる可能性があります。 正確な分子標的や経路は、特定のアプリケーションやコンテキストによって異なる可能性があります .

類似化合物との比較

Key Properties

- Lipophilicity: The methylthio group increases clogP compared to non-thioether analogs, enhancing membrane permeability.

- Steric Effects : The cyclopentyl group balances steric bulk and conformational flexibility, optimizing receptor interactions .

Comparison with Structural Analogs

Variations in Cycloalkyl Substituents

Implications :

Substituent Variations at Position 2

Implications :

Mechanistic Insights :

- The target compound’s methylthio and cyclopentyl groups synergize to improve CNS targeting and receptor modulation .

生物活性

6-Chloro-n-cyclopentyl-2-(methylthio)pyrimidin-4-amine (CAS Number: 841260-74-0) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chloro group, a cyclopentyl moiety, and a methylthio substituent, which may influence its pharmacological properties.

The molecular formula of this compound is with a molecular weight of 243.76 g/mol. Its structure includes a pyrimidine ring, which is significant in medicinal chemistry due to its role in various biological activities.

| Property | Value |

|---|---|

| CAS Number | 841260-74-0 |

| Molecular Formula | C₁₀H₁₄ClN₃S |

| Molecular Weight | 243.76 g/mol |

Biological Activity

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

A study evaluating pyrimidine derivatives highlighted that compounds with similar structures exhibited significant anticancer properties. For instance, certain pyrimidine analogs demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar effects .

Antimicrobial Properties

The antimicrobial activity of related compounds has been documented, indicating that modifications in the pyrimidine structure can enhance efficacy against bacterial and fungal strains. For example, studies on chloroethyl pyrimidine nucleosides showed substantial inhibition of microbial growth, which could be extrapolated to suggest that this compound might exhibit comparable antimicrobial effects .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have been conducted to assess the cytotoxicity and growth inhibition capabilities of pyrimidine derivatives. These studies often utilize cancer cell lines such as A431 (vulvar epidermal carcinoma) and others to determine IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

- Structure-Activity Relationship (SAR) : The structural components of this compound are essential for its biological activity. The presence of the methylthio group has been linked to enhanced interaction with biological targets, potentially increasing potency against specific enzymes or receptors involved in cancer progression or microbial resistance .

- Comparative Analysis : Comparing this compound with other pyrimidine derivatives reveals that modifications can lead to varying degrees of biological activity. For instance, while some derivatives exhibit strong kinase inhibition, others may function through different mechanisms such as DNA intercalation or enzyme inhibition .

Q & A

Q. What are the standard synthetic routes for 6-Chloro-N-cyclopentyl-2-(methylthio)pyrimidin-4-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves coupling reactions between chloro-substituted pyrimidine intermediates and cyclopentylamine. For example:

- Step 1: React 6-chloro-2-(methylthio)pyrimidin-4-amine with cyclopentylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours .

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Optimization: Use catalytic bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC or HPLC. Yield improvements (e.g., from 45% to 65%) are achievable by adjusting stoichiometry (1:1.2 amine:pyrimidine) and solvent purity .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentyl integration at δ 1.5–2.5 ppm, methylthio resonance at δ 2.1–2.3 ppm).

- Mass Spectrometry (MS): High-resolution ESI-MS to validate molecular weight (calc. ~283.8 g/mol) and isotopic patterns for chlorine .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N bonds between pyrimidine amine and adjacent substituents) .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold for biological assays .

Q. How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

- In vitro Assays:

- Key Parameters:

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives?

Methodological Answer:

- Reaction Design: Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps .

- Machine Learning: Train models on existing pyrimidine synthesis data to predict optimal conditions (e.g., solvent, temperature) for new substitutions.

- Validation: Cross-reference computational predictions with experimental yields (e.g., ICReDD’s feedback loop methodology) .

Q. What challenges arise in crystallographic analysis of halogenated pyrimidines, and how are they resolved?

Methodological Answer:

- Polymorphism: Halogen substituents (Cl, SMe) induce varied crystal packing. Use temperature-controlled crystallization (e.g., slow cooling from DMSO) to isolate stable polymorphs .

- Hydrogen Bonding: Weak C–H⋯π or N–H⋯S interactions complicate structure refinement. Resolve via high-resolution data (≤0.8 Å) and Hirshfeld surface analysis .

Q. How do structural modifications (e.g., substituent variation) impact pharmacological activity?

Methodological Answer:

Q. How should researchers address contradictory data in biological or synthetic studies?

Methodological Answer:

- Replication: Repeat experiments under standardized conditions (e.g., fixed humidity for hygroscopic intermediates).

- Meta-Analysis: Aggregate data from multiple batches/sources to identify outliers.

- Advanced Analytics: Use multivariate statistics (e.g., PCA) to disentangle confounding variables (e.g., solvent purity vs. temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。